molecular formula C12H9NOS B8676319 1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one CAS No. 131579-07-2

1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8676319
M. Wt: 215.27 g/mol
InChI Key: NNVJEOYAUFLYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

131579-07-2

Product Name

1-(Thiophen-3-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1-thiophen-3-yl-3H-indol-2-one

InChI

InChI=1S/C12H9NOS/c14-12-7-9-3-1-2-4-11(9)13(12)10-5-6-15-8-10/h1-6,8H,7H2

InChI Key

NNVJEOYAUFLYBC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CSC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(3-thienyl)indole (9.14 g, 0.0459 M) in 350 ml of dry methylene chloride under a nitrogen atmosphere was added 6.44 g (0.0482 M) of N-chlorosuccinimide (NCS) at room temperature. The reaction was stirred at room temperature for 2 hours, then concentrated in vacuo. The resulting foamy residue was immediately dissolved in 190 ml of glacial acetic acid. The resulting mixture was heated to 70° C. followed by the addition of 49.5 ml of 85% H3PO4 and heating of the reaction mixture to reflux for one hour. The mixture was then cooled to room temperature, poured onto ice water, basified to pH ~11-12 with Na2CO3 and extracted with ethyl acetate (3×500 ml). The combined ethyl acetate extracts were washed with water, brine, dried (MgSO4), filtered and concentrated in vacuo leaving dark brown-black oil. Purification of the crude product on a silica gel column (elution with CH2Cl2, followed by elution with 90% CH2Cl2 -10% CH3OH) gave a total of 7.2 grams (72.8%) of brown crystalline solid; m.p. 62°-67° C. MS: M+ =215. IR(KBr) 5.9μ(s) c=O. NMR(CDCl3)delta: 3.6 (s, 2H), 6.7-7.4 (m, 7H).
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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